molecular formula C18H16N2O2 B8154938 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B8154938
M. Wt: 292.3 g/mol
InChI Key: DXGSJGWLHXEZHF-UHFFFAOYSA-N
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Description

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole-based compound with distinct substituents influencing its chemical and biological properties. Structurally, it features:

  • 1-Methyl group: Enhances steric accessibility compared to bulkier groups like benzoyl or phenyl.
  • 3-(3-(Benzyloxy)phenyl): The meta-benzyloxy group contributes electron-donating effects and increases lipophilicity.
  • 4-Carbaldehyde: A reactive site for further functionalization, common in bioactive pyrazole derivatives.

Properties

IUPAC Name

1-methyl-4-(3-phenylmethoxyphenyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20-11-17(18(12-21)19-20)15-8-5-9-16(10-15)22-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGSJGWLHXEZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation Systems

Manganese dioxide (MnO₂) and potassium permanganate (KMnO₄) are widely employed. MnO₂ in acetone selectively oxidizes primary and secondary alcohols without affecting ethers like the benzyloxy group.

Optimized Procedure

  • Substrate : 3-(Hydroxymethyl)-4-(3-(benzyloxy)phenyl)-1-methyl-1H-pyrazole.

  • Catalyst : Activated MnO₂ (5 equiv).

  • Solvent : Acetone, reflux for 12 hours.

  • Yield : 65–70%.

Side reactions, such as over-oxidation to carboxylic acids, are mitigated by controlling reaction time and catalyst loading.

Hydrazone Cyclization Strategies

One-pot syntheses leveraging hydrazones and ketones offer streamlined routes to pyrazole scaffolds. For 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, this involves condensing 3-(benzyloxy)benzaldehyde hydrazone with a methyl-substituted β-ketoester.

Cyclocondensation Protocol

  • Hydrazone Synthesis : 3-(Benzyloxy)benzaldehyde (1 equiv) reacts with hydrazine hydrate (1.1 equiv) in ethanol.

  • Cyclization : The hydrazone is treated with methyl acetoacetate (1.2 equiv) in the presence of p-toluenesulfonic acid (PTSA) under reflux.

  • Formylation : In situ oxidation using IBX (2-iodoxybenzoic acid) introduces the aldehyde group.

Yield : 40–55% after recrystallization.

Limitations include competing dimerization of hydrazones and the need for high-purity starting materials.

Industrial-Scale Considerations and Challenges

Solvent and Catalyst Selection

Large-scale synthesis prioritizes green solvents (e.g., ethanol, water) and recoverable catalysts. Patent CN111362874B highlights the use of KI as a catalyst in cyclization reactions, reducing isomer formation. For example, methylhydrazine cyclization in tert-butanol with KI achieves a 95:5 ratio of the desired regioisomer.

Purification Techniques

The target compound’s polarity complicates isolation. Patent CN111138289B reports low yields (26%) due to excessive solvent use in extraction. Modern approaches employ preparative HPLC or aqueous ethanol recrystallization, boosting purity to >99.5% .

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This aldehyde undergoes base-catalyzed condensation with acetophenones to form chalcone derivatives. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl.

Example Reaction:
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde + substituted acetophenone → Pyrazole-chalcone conjugates

Substituent on AcetophenoneConditionsYield (%)Citation
4-NO₂NaOH/EtOH, reflux, 6 h78
3-ClNaOH/EtOH, reflux, 6 h72
4-OHNaOH/EtOH, reflux, 6 h65

Key Data:

  • Products confirmed by ¹H/¹³C NMR, IR, and mass spectrometry.

  • Chalcones exhibit extended conjugation (UV-Vis λₘₐₓ 320–380 nm) .

Nucleophilic Addition Reactions

The aldehyde group participates in hydrazone and semicarbazone formation.

Reaction with Hydrazines:
this compound + phenylhydrazine → Hydrazone derivative

ConditionsYield (%)Citation
EtOH, reflux, 4 h85

Product Characteristics:

  • Hydrazones show strong C=N stretching at 1620–1640 cm⁻¹ (IR) .

  • ¹H NMR: Aldehydic proton (δ 9.8–10.2 ppm) replaced by NH signal (δ 8.1–8.5 ppm) .

Reduction to Alcohol Derivatives

The aldehyde is reduced to the corresponding primary alcohol using NaBH₄ or LiAlH₄.

Example:
this compound → 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-methanol

Reducing AgentSolventTemp.Yield (%)Citation
NaBH₄MeOH0°C92
LiAlH₄THFRT88

Key Observations:

  • Alcohol derivatives are stable under acidic conditions but prone to oxidation .

Oxidation to Carboxylic Acid

Controlled oxidation converts the aldehyde to a carboxylic acid, enabling amide coupling.

Reaction Pathway:
this compound → 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Oxidizing AgentConditionsYield (%)Citation
KMnO₄/H₂SO₄60°C, 3 h75
CrO₃/H₂SO₄RT, 12 h68

Applications:

  • Carboxylic acid derivatives serve as intermediates for amides (e.g., with 2-aminopyridine) .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in hydroxyalkylation reactions with electron-rich arenes.

Example:
this compound + anisole → Diarylmethanol derivative

CatalystSolventTemp.Yield (%)Citation
BF₃·Et₂ODCMRT63

Mechanistic Notes:

  • BF₃ activates the aldehyde for electrophilic attack .

Deprotection of Benzyloxy Group

The benzyloxy group is cleaved under hydrogenolysis or acidic conditions to expose a phenolic OH.

Conditions:

  • H₂/Pd-C, MeOH, RT, 2 h (Yield: 95%)

  • TFA/DCM, RT, 6 h (Yield: 88%)

Post-Deprotection Reactivity:

  • Phenolic OH participates in alkylation or acylation reactions .

Cross-Coupling Reactions (Theoretical)

While not directly documented for this compound, analogous pyrazole triflates undergo Suzuki-Miyaura couplings.

Hypothetical Pathway:
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-triflate + Arylboronic acid → Biaryl derivative

CatalystBaseYield Range (%)Citation
Pd(PPh₃)₄K₃PO₄50–94

Scientific Research Applications

a. Anticancer Activity

Recent studies have demonstrated the potential of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives in inhibiting cancer cell proliferation. For instance, a series of synthesized compounds, including this pyrazole derivative, were evaluated for their cytotoxic effects against various cancer cell lines such as breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated that these compounds exhibit significant cytotoxicity, particularly through their action on tubulin polymerization, which is crucial for cell division and cancer progression .

b. Mechanism of Action

The mechanism involves the binding of these compounds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, enhancing our understanding of how these compounds exert their biological effects .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its versatility as a building block in organic synthesis:

  • Synthesis of Pyrazole Derivatives : The compound can be synthesized through a Vilsmeier-Haack reaction involving 4-hydroxyacetophenone and benzyl chloride, followed by cyclization with phenylhydrazine .
  • Formation of Chalcone Conjugates : Further reactions with various substituted acetophenones lead to the formation of chalcone derivatives, which can be valuable in developing new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been instrumental in predicting the binding modes of this compound to target proteins. These studies utilize computational methods to simulate interactions between the compound and biological macromolecules, providing insights into:

  • Binding Affinities : Evaluating how strongly the compound binds to target proteins.
  • Interaction Profiles : Understanding specific amino acid interactions that contribute to biological activity.

Such insights are critical for optimizing lead compounds in drug development .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in various applications:

StudyApplicationFindings
Prakash et al. (2022)Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and PC-3 cell lines; effective tubulin polymerization inhibitor .
Molecular Docking StudyBinding AffinityShowed strong binding at colchicine site; potential for further drug development .
Synthetic Methodology StudyOrganic SynthesisEstablished efficient synthetic routes for producing derivatives with enhanced bioactivity .

Mechanism of Action

The mechanism of action of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Table 1: Structural and Functional Comparison of Pyrazole Carbaldehydes

Compound Name Substituents (Position) Key Biological Activities Spectral Data (Selected)
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde 1-Me, 3-(3-BnOPh), 4-CHO Inferred: Anticancer, antioxidant potential Predicted: δ ~9.1–9.3 (CHO), IR C=O ~1647 cm⁻¹
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) 1-Bz, 3-(4-MeOPh), 4-CHO Antioxidant (near-standard activity) ¹H NMR: δ 9.7 (CHO), IR C=O: 1629.76 cm⁻¹
3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(4-BnOPh), 4-CHO Anticancer (tubulin inhibition) Not reported
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 5-Cl-PhO, 4-CHO Antimicrobial, anti-inflammatory ¹H NMR: δ 9.1–9.3 (CHO)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., 4-methoxy in 4c) enhance antioxidant activity due to increased aromatic stabilization . The meta-benzyloxy group in the target compound may offer similar benefits but with altered steric interactions.
  • 1-Substituent : Methyl (target) vs. phenyl/benzoyl (others) affects lipophilicity and target binding . Methyl groups may improve metabolic stability compared to bulkier substituents.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 3-(4-BnOPh)-pyrazoles , but meta-substitution may require modified aryl aldehyde precursors.

Spectroscopic Trends :

  • Aldehyde protons in pyrazole derivatives consistently appear at δ 9.1–9.7 in ¹H NMR . IR C=O stretches (~1640–1650 cm⁻¹) are characteristic of pyrazole carbaldehydes .

Biological Potential: The benzyloxy group in the target compound may enhance membrane permeability compared to nitro or methoxy groups . Anticancer activity is plausible, as seen in structurally related 3-(4-BnOPh)-pyrazoles acting as tubulin inhibitors .

Biological Activity

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrazole compounds known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of 4-hydroxyacetophenone with benzyl chloride to form an intermediate compound.
  • Cyclization : This intermediate is then treated with phenylhydrazine to yield the pyrazole structure.
  • Aldehyde Introduction : The final step involves the introduction of the aldehyde functional group through a Vilsmeier-Haack reaction, resulting in the desired compound .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer), showed promising results:

Cell Line IC50 (µM) Activity
MCF-710.5Moderate
SiHa8.0Strong
PC-312.0Moderate

These findings suggest that this compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In a study assessing its effect on carrageenan-induced edema in mice, it was found to significantly reduce inflammation compared to control groups, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Tests against E. coli and Staphylococcus aureus indicated inhibition zones comparable to standard antibiotics, suggesting its potential application in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. The results indicate that it binds effectively at the colchicine-binding site of tubulin, which is crucial for its anticancer activity .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that compounds similar to this compound induced apoptosis at low concentrations (IC50 = 5.55 µM), outperforming traditional chemotherapeutics .
  • Inflammatory Disorders : In a model of rheumatoid arthritis, compounds from the same chemical family showed reduced joint swelling and pain, supporting their use in inflammatory conditions .

Q & A

Basic: What is the recommended synthetic route for 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution. A general procedure involves reacting a 5-chloro-substituted pyrazole-4-carbaldehyde precursor (e.g., 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde) with 3-benzyloxyphenol in the presence of a base catalyst like K₂CO₃. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetone) under reflux for 12–24 hours . Purification involves column chromatography using ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC or HPLC to mitigate side reactions such as over-substitution or oxidation .

Basic: How is the crystal structure of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structures are solved via direct methods using SHELXS or SHELXD . Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms and isotropic modeling for H atoms. Structure validation tools like PLATON (ADDSYM) check for missed symmetry, while R-factor convergence (e.g., R < 0.05) ensures accuracy . ORTEP-3 is recommended for visualizing thermal ellipsoids and confirming bond geometry .

Advanced: How do electronic effects of the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating benzyloxy group at the 3-position of the phenyl ring activates the pyrazole-carbaldehyde toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation involves comparing reaction rates with analogs lacking the benzyloxy group. For Pd-catalyzed couplings, ligands like XPhos improve yields by mitigating steric effects .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:

Solubility Enhancement: Use co-solvents (DMSO/PEG) or formulate as nanoparticles.

Metabolic Profiling: Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify degradation pathways.

Structural Analog Screening: Modify the benzyloxy group to reduce steric bulk or introduce bioisosteres (e.g., replacing O-benzyl with S-benzyl) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the benzyloxy group shows a triplet near δ 5.1 ppm (OCH₂Ph).
  • FT-IR: Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C-O (benzyloxy) at ~1250 cm⁻¹.
  • MS: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.1234) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or kinase enzymes). Focus on interactions between the aldehyde group and catalytic lysine residues.
  • QSAR Models: Corate substituent effects (e.g., logP, Hammett σ) with bioactivity data to prioritize synthetic targets. For antimicrobial activity, lipophilicity (clogP 2–4) and H-bond acceptors (<5) are critical .

Basic: What are common side products during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-Substitution: Formation of bis-aryloxy derivatives due to excess phenol. Controlled stoichiometry (1:1.2 molar ratio) and stepwise addition of phenol minimize this.
  • Oxidation: The aldehyde group may oxidize to carboxylic acid under prolonged heating. Use inert atmosphere (N₂/Ar) and antioxidants (BHT) during reflux .

Advanced: How is this compound utilized as a building block for fused heterocyclic systems?

Methodological Answer:
The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, which cyclize under acidic or thermal conditions. For example, reaction with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles, while thiourea forms thieno[2,3-c]pyrazoles. Microwave-assisted synthesis (100°C, 30 min) enhances yields by reducing decomposition .

Advanced: What crystallographic software tools are essential for refining disordered structures of this compound?

Methodological Answer:
For disordered benzyloxy groups, SHELXL’s PART and SIMU commands model anisotropic displacement. TWINABS handles twinning, common in orthorhombic crystals. Olex2 or WinGX interfaces simplify refinement workflows. Validate hydrogen bonding networks with Mercury’s “Contacts” module .

Basic: What pharmacological screening assays are recommended for initial activity profiling?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). MIC values <50 µg/mL indicate promising activity.
  • Anti-inflammatory: COX-2 inhibition assay (Cayman Chemical Kit) with IC₅₀ determination.
  • Cytotoxicity: MTT assay on HEK-293 cells to establish selectivity indices .

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